2-Methylcyclohepta-2,4,6-triene-1-thione
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Overview
Description
2-Methylcyclohepta-2,4,6-triene-1-thione is an organic compound with the molecular formula C8H8S. It is a derivative of cycloheptatriene, where a sulfur atom replaces the oxygen atom in the carbonyl group, forming a thione.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclohepta-2,4,6-triene-1-thione can be achieved through several methods. One common approach involves the reaction of cycloheptatriene with sulfurizing agents under controlled conditions. For example, the reaction of cycloheptatriene with elemental sulfur or sulfur dichloride can yield the desired thione compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclohepta-2,4,6-triene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the cycloheptatriene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted cycloheptatriene derivatives.
Scientific Research Applications
2-Methylcyclohepta-2,4,6-triene-1-thione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methylcyclohepta-2,4,6-triene-1-thione involves its interaction with molecular targets through its thione group. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in specific chemical pathways, influencing its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Tropone (Cyclohepta-2,4,6-trien-1-one): Similar structure but contains an oxygen atom instead of sulfur.
Tropolone (2-Hydroxy-2,4,6-cycloheptatrien-1-one): Contains an additional hydroxyl group.
Cycloheptatriene: The parent compound without the thione group
Uniqueness
2-Methylcyclohepta-2,4,6-triene-1-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications where sulfur chemistry is advantageous .
Properties
CAS No. |
42604-47-7 |
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Molecular Formula |
C8H8S |
Molecular Weight |
136.22 g/mol |
IUPAC Name |
2-methylcyclohepta-2,4,6-triene-1-thione |
InChI |
InChI=1S/C8H8S/c1-7-5-3-2-4-6-8(7)9/h2-6H,1H3 |
InChI Key |
QBPKOVSLJQGNDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=CC1=S |
Origin of Product |
United States |
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